molecular formula C24H30N2O4 B5981207 2-[4-(BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE

2-[4-(BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE

Cat. No.: B5981207
M. Wt: 410.5 g/mol
InChI Key: KAMGGQJTJULYRR-UHFFFAOYSA-N
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Description

2-[4-(BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound with a unique structure that includes an isoindole core and a butylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(BUTYLAMINO)-4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and p

Properties

IUPAC Name

2-[4-butylimino-4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O4/c1-4-5-12-25-18(21-19(27)14-24(2,3)15-20(21)28)11-8-13-26-22(29)16-9-6-7-10-17(16)23(26)30/h6-7,9-10,27H,4-5,8,11-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAMGGQJTJULYRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=C(CCCN1C(=O)C2=CC=CC=C2C1=O)C3=C(CC(CC3=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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